3-Cyclopropyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole

Physicochemical Property Lipophilicity Fragment-Based Drug Discovery

3-Cyclopropyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole (CAS 2415553-03-4) is a heterocyclic small molecule (C11H9N5O, MW 227.23 g/mol). It belongs to the class of dipharmacophore compounds, which incorporate both a [1,2,4]triazolo[4,3-a]pyridine and a 1,2,4-oxadiazole moiety linked at the 6-position.

Molecular Formula C11H9N5O
Molecular Weight 227.227
CAS No. 2415553-03-4
Cat. No. B2431414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole
CAS2415553-03-4
Molecular FormulaC11H9N5O
Molecular Weight227.227
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C3=CN4C=NN=C4C=C3
InChIInChI=1S/C11H9N5O/c1-2-7(1)10-13-11(17-15-10)8-3-4-9-14-12-6-16(9)5-8/h3-7H,1-2H2
InChIKeyVVYUEJGQAVXIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole (CAS 2415553-03-4): A Dipharmacophore Scaffold for Targeted Research


3-Cyclopropyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole (CAS 2415553-03-4) is a heterocyclic small molecule (C11H9N5O, MW 227.23 g/mol) . It belongs to the class of dipharmacophore compounds, which incorporate both a [1,2,4]triazolo[4,3-a]pyridine and a 1,2,4-oxadiazole moiety linked at the 6-position. This scaffold architecture is structurally related to compounds investigated as potential kinase inhibitors, bromodomain ligands, and antimicrobial agents [1][2]. However, at the time of this analysis, primary literature containing direct head-to-head quantitative biological data for this specific compound against named comparators is extremely limited. The evidence presented herein is therefore derived from structural and property comparisons with closely related analogs, class-level inferences from publications on the broader triazolo[4,3-a]pyridine-oxadiazole chemotype, and reputable vendor technical data.

Why In-Class Substitution of 3-Cyclopropyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole Carries Scientific and Procurement Risk


The combination of a 1,2,4-oxadiazole core and a [1,2,4]triazolo[4,3-a]pyridine moiety creates a unique dipharmacophore framework where subtle structural modifications profoundly influence physicochemical properties, conformational behavior, and biological target engagement [1][2]. Closely related analogs—such as the 3-methyl derivatives or regioisomers bearing the oxadiazole at the 7- or 8-position—adopt different molecular conformations and crystal packing arrangements, which can directly affect solubility, stability, and binding interactions [1]. Therefore, substituting this compound with a seemingly similar in-class analog without quantitative comparative data risks introducing uncontrolled variability in critical experimental parameters such as potency, selectivity, metabolic stability, and polymorph-dependent dissolution, ultimately compromising data reproducibility and program decision-making [2][3].

Quantitative Physicochemical and Structural Differentiation of 3-Cyclopropyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole vs. Closest Analogs


Molecular Weight and Lipophilicity Advantage Over the 3-Methyl Analog (CAS 2415553-41-0)

The target compound (CAS 2415553-03-4, MW 227.23) lacks a methyl substituent at the 3-position of the triazolopyridine, which differentiates it from the closest commercially cataloged analog 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole (CAS 2415553-41-0, MW 241.25) . The absence of the methyl group reduces molecular weight by ~14 Da and lowers the calculated logP by approximately 0.6 units (estimated via fragment-based comparison using structurally resolved analogs ). This difference in lipophilicity can translate into altered membrane permeability, aqueous solubility, and non-specific protein binding profiles.

Physicochemical Property Lipophilicity Fragment-Based Drug Discovery

Regioisomeric Differentiation: 6-Position Substitution vs. 7- and 8-Position Analogs

Synthetic chemistry programs from the National University of Pharmacy (Ukraine) have systematically explored the positioning of the 1,2,4-oxadiazole substituent at positions 6, 7, and 8 of the [1,2,4]triazolo[4,3-a]pyridine core [1][2]. In these studies, the 6-substituted series (to which the target compound belongs) yielded distinct pharmacophore-fit scores and biological activity profiles compared to the 7- and 8-substituted analogs when evaluated against protein kinase Pim-1 via virtual screening [1]. The 32-compound acetamide library demonstrated that the position of the oxadiazole attachment directly influences target recognition, with the 6-position series providing a unique vector that places the cyclopropyl-oxadiazole motif in a different spatial orientation relative to the kinase binding pocket [1][2].

Regioisomerism Target Engagement Kinase Inhibition

H-Bond Donor Deficiency: A Differentiating Physicochemical Feature for Selectivity Profiling

The target compound possesses zero hydrogen bond donors (HBD = 0) and 5 hydrogen bond acceptors (HBA = 5), as calculated from its structure (C11H9N5O, containing no -NH, -OH, or -NH2 groups) . In contrast, the aminomethyl analog (6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine (MW 256.26) contains a primary amine with HBD = 2 . The absence of H-bond donor capacity in the target compound predicts reduced aqueous solubility but potentially enhanced passive membrane permeability and reduced propensity for hydrogen-bond-mediated off-target interactions. This property is particularly relevant when selectivity against aminergic or kinase off-targets is paramount [1].

Hydrogen Bonding Selectivity Drug Design

Polymorphism Risk Differentiator: Cyclopropyl vs. Phenyl at the Oxadiazole 3-Position

Crystallographic studies on the closely related regioisomer 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole revealed the existence of two conformational polymorphs (monoclinic and orthorhombic) differing in lattice energy by 0.97 kcal/mol [1]. This observation strongly suggests that the cyclopropyl-bearing oxadiazole core in the target compound is also susceptible to polymorphism. In contrast, the analogous 3-phenyl-substituted analog (3-phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole, MW 263.25) is expected to have a more restricted conformational landscape due to the planarity and steric bulk of the phenyl ring, potentially reducing but not eliminating the risk of concomitant polymorphism . For procurement and formulation development, the target compound therefore requires thorough solid-form screening to de-risk unexpected changes in solubility or stability.

Polymorphism Solid-State Chemistry Crystallization

Purchasable Purity Benchmarking: 95%+ vs. Chloromethyl and Other Functionalized Analogs

As of the most recent vendor listings, the target compound is commercially available at a guaranteed purity of 95%+ . In comparison, the 3-chloromethyl functionalized analog 5-(3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-cyclopropyl-1,2,4-oxadiazole (CAS 1713639-44-1) is listed at 97% purity . While a 2% purity differential is not significant for most screening applications, the absence of a reactive chloromethyl handle makes the target compound inherently more chemically stable and less prone to hydrolysis or nucleophilic displacement during storage and assay incubation, which can be a critical consideration for long-term biophysical or cellular assay programs [1].

Purity Procurement Quality Control

Fragment-Like Physicochemical Profile: Differentiated Suitability for FBLG vs. Lead-Like Screening Libraries

The target compound (MW 227.23, HBD 0, HBA 5, clogP ~2.39, rotatable bonds 2) meets all key parameters of the Astex Rule of Three (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3, PSA ≤ 60 Ų) except for HBA count, which is elevated due to the five nitrogen atoms in the heterocyclic core [1]. By comparison, the 3-phenyl analog (MW 263.25, HBA 5, clogP ~3.5 estimated) both exceeds the MW threshold and has higher lipophilicity, making it less ideal for fragment-based screening cascades . The target compound's lower molecular weight and lipophilicity position it as a more attractive fragment hit starting point, with room for vector-based elaboration at multiple positions, whereas the 3-phenyl analog would be considered a lead-like or drug-like starting point, limiting fragment-based optimization strategies [1].

Fragment-Based Lead Generation Rule of Three Screening Library Design

Priority Research and Procurement Application Scenarios for 3-Cyclopropyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole


Pim-1 and Serine/Threonine Kinase Inhibitor Fragment Screening Campaigns

The established pharmacophore model for Pim-1 kinase inhibitors validated using triazolo[4,3-a]pyridine-oxadiazole libraries provides a strong class-level rationale for deploying this compound in fragment-based screening against Pim-1 or related kinases such as Pim-2 and Pim-3 [1]. The 6-position oxadiazole substitution, distinct from the 7- and 8-substituted analogs, offers a unique binding vector for exploring kinase hinge-region interactions. Researchers should prioritize this compound when seeking a low-MW, cyclopropyl-bearing fragment with zero H-bond donors to probe hydrophobic kinase pockets without introducing polar donor interactions that might reduce selectivity [2].

Solid-Form Screening and Crystallization Optimization for Preclinical Formulation

Given the demonstrated conformational polymorphism in the structurally analogous 7-substituted cyclopropyl-oxadiazole analog (lattice energy difference of 0.97 kcal/mol between polymorphs), this compound is a high-priority candidate for comprehensive solid-form screening [3]. Procurement for pre-formulation studies should include a request for amorphous and crystalline batches to enable polymorph identification and thermodynamic stability ranking. This is especially critical if the compound progresses into in vivo pharmacokinetic studies where dissolution-limited absorption could confound exposure data.

Bromodomain and Epigenetic Reader Domain Chemical Probe Development

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a core structure in bromodomain inhibitors, with patents disclosing substituted triazolo[4,3-a]pyridines as BET bromodomain ligands [4]. The target compound's dipharmacophore architecture—combining a triazolopyridine acetyl-lysine mimetic with a cyclopropyl-oxadiazole moiety—positions it as a logical starting point for developing selective bromodomain chemical probes. Procurement for epigenetic drug discovery programs should benchmark this compound against known BET inhibitors to establish selectivity profiles across BRD2, BRD3, BRD4, and BRDT tandem domains.

Physicochemical Property Benchmarking for Triazolo-Oxadiazole Library Design

For medicinal chemistry groups constructing a systematic library of triazolo[4,3-a]pyridine-oxadiazole hybrids, this compound serves as an essential baseline for structure-property relationship (SPR) studies [2]. Its fragment-like properties (MW 227, clogP 2.39, HBD 0) define one extreme of the property space, against which the 3-methyl (MW 241, higher logP) and 3-phenyl (MW 263, highest logP) analogs can be compared. Procuring all three compounds in parallel enables rapid deconvolution of how substituent changes at the oxadiazole 3-position impact solubility, permeability, metabolic stability, and target engagement.

Quote Request

Request a Quote for 3-Cyclopropyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.